molecular formula C14H15N3O2 B2573813 N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide CAS No. 1311791-19-1

N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide

Cat. No. B2573813
CAS RN: 1311791-19-1
M. Wt: 257.293
InChI Key: WWQTXPJGBLEIMD-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide, also known as CP 945,598, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor antagonists and has been shown to have significant effects on the endocannabinoid system.

Mechanism of Action

N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 acts as a competitive antagonist of the CB1 receptor, which is part of the endocannabinoid system. This system is involved in the regulation of a wide range of physiological processes, including pain perception, inflammation, and appetite. By blocking the CB1 receptor, N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 can reduce the effects of endocannabinoids, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 has been shown to have several biochemical and physiological effects, including a reduction in pain and inflammation. It has also been shown to have an effect on appetite regulation, although this has not been extensively studied.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 is that it has been well-studied in preclinical models, which can provide a good basis for further research. However, one limitation is that its effects on humans have not been extensively studied, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598, including further studies on its potential therapeutic applications, particularly in the treatment of pain and inflammation. Additionally, more research is needed to better understand its effects on appetite regulation and other physiological processes. Finally, more studies are needed to determine the safety and efficacy of N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 in humans, which could provide a basis for further clinical development.

Synthesis Methods

The synthesis of N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 involves several steps, including the reaction of 4-cyanophenol with 2-bromoacetic acid, followed by reaction with N-(1-cyano-1-methylpropyl)amine. The resulting product is then purified through a series of chromatography steps to yield the final compound.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to be a potent antagonist of the CB1 receptor, which is involved in the regulation of pain perception and inflammation. In preclinical studies, N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 has been shown to be effective in reducing pain and inflammation in animal models.

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-(4-cyanophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-14(2,10-16)17-13(18)9-19-12-6-4-11(8-15)5-7-12/h4-7H,3,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQTXPJGBLEIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)COC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide

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